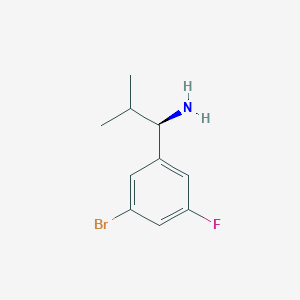
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a methyl group on the propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction, where a chiral auxiliary or catalyst is used to ensure the desired stereochemistry.
Methylation: The final step involves the methylation of the propan-1-amine backbone to introduce the methyl group.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine may involve large-scale bromination and fluorination reactions, followed by chiral resolution techniques to obtain the desired enantiomer. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to the compound’s binding affinity and selectivity. The chiral nature of the compound ensures that it interacts with its targets in a stereospecific manner, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(3-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
- (3-Bromo-5-fluorophenyl)hydrazine
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and chiral nature. The presence of both bromine and fluorine atoms on the phenyl ring, along with the methyl group on the propan-1-amine backbone, distinguishes it from other similar compounds. This unique structure contributes to its specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13BrFN |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
(1R)-1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
OJVNHNNPUJNRCI-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)Br)F)N |
Kanonische SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



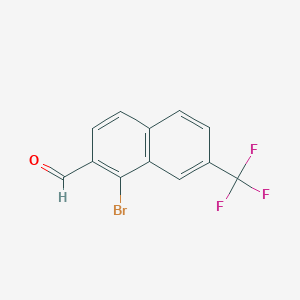
![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
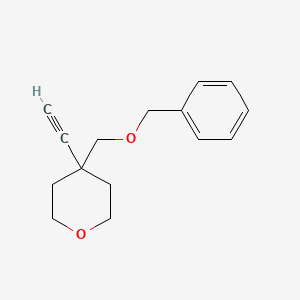
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
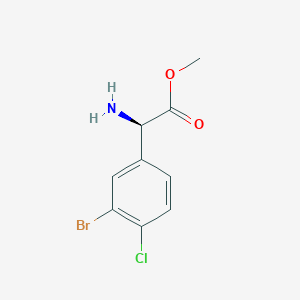
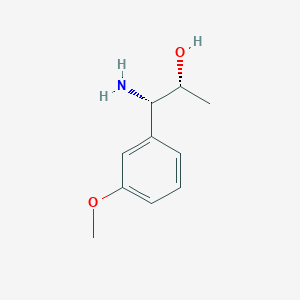
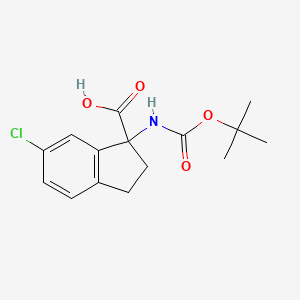
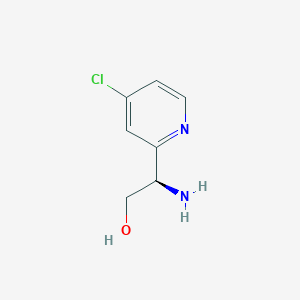
![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)


